2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-(2-{8-oxa-3-azabicyclo[321]octan-3-yl}ethyl)pyridine-4-carboxamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or ester.
Scientific Research Applications
2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic structure and is used in similar applications.
2-azabicyclo[3.2.1]octane: Another related compound with significant potential in drug discovery.
Uniqueness
2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide is unique due to the presence of the chlorine atom and the pyridine-4-carboxamide group, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
2-chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-13-7-10(3-4-16-13)14(19)17-5-6-18-8-11-1-2-12(9-18)20-11/h3-4,7,11-12H,1-2,5-6,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLLRHQEYFRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCNC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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